4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyphenyl group, an oxadiazole ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the triazole ring: The oxadiazole intermediate is then reacted with a suitable thiol and a chlorophenyl derivative to form the triazole ring.
Coupling with pyridine: The final step involves coupling the triazole intermediate with a pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials such as organic semiconductors or fluorescent probes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,2,4-triazole
- 2-methoxyphenyl-1,2,4-oxadiazole
- 4-chlorophenyl-pyridine
Uniqueness
4-[4-(4-chlorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for drug development and other scientific research.
Properties
Molecular Formula |
C23H17ClN6O2S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
5-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H17ClN6O2S/c1-31-19-5-3-2-4-18(19)21-26-20(32-29-21)14-33-23-28-27-22(15-10-12-25-13-11-15)30(23)17-8-6-16(24)7-9-17/h2-13H,14H2,1H3 |
InChI Key |
RFRSQDFFQCOACL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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